molecular formula C18H32N2O2 B5087609 Ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)piperidine-1-carboxylate

Ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)piperidine-1-carboxylate

Cat. No.: B5087609
M. Wt: 308.5 g/mol
InChI Key: QWKDZXDOWDLXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)piperidine-1-carboxylate is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The presence of the 8-azabicyclo[3.2.1]octane scaffold is a key characteristic of this family, contributing to its significant pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)piperidine-1-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

Ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)piperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological systems and potential as a bioactive compound.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c1-5-22-16(21)19-8-6-14(7-9-19)20-13-18(4)11-15(20)10-17(2,3)12-18/h14-15H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKDZXDOWDLXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CC3(CC2CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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